molecular formula C8H5Cl3O2 B6604363 2-(2,4,6-Trichlorophenyl)acetic acid CAS No. 69178-44-5

2-(2,4,6-Trichlorophenyl)acetic acid

Cat. No. B6604363
CAS RN: 69178-44-5
M. Wt: 239.5 g/mol
InChI Key: XOVZSZLZMZBHHV-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)acetic acid, also known as trichloroacetic acid (TCA), is a widely used compound in scientific research. It is a naturally occurring organic compound that belongs to the family of carboxylic acids. TCA has a variety of applications in the fields of biochemistry, physiology, and organic chemistry. It is used as a reagent for various biochemical and physiological studies, and as a precursor for other compounds.

Scientific Research Applications

Adsorption and Removal from Aqueous Solutions

2-(2,4,6-Trichlorophenyl)acetic acid, a variant of trichlorophenoxy acetic acid, has been studied for its adsorption behaviors. For instance, the adsorption of 2,4,5-trichlorophenoxy acetic acid (a related compound) on poly-o-toluidine Zr(IV) phosphate has been explored, indicating its potential in water treatment applications. This study showed that cation-exchangers could effectively adsorb trichlorophenoxy acetic acid from aqueous solutions, which is crucial for environmental remediation (Khan & Akhtar, 2011).

Biodegradation

The biodegradation of trichlorophenol compounds, like 2,4,6-trichlorophenol, can be accelerated by adding organic acids such as formic acid and acetic acid. This finding is significant in environmental bioremediation, suggesting a method to enhance the microbial breakdown of such compounds in polluted environments (Li Rong-ji, 2014).

Electrochemical Studies

The electrochemical behavior of 2,4,6-trichlorophenol at zeolite-modified electrodes has been studied, providing insights into methods for detecting and quantifying this compound in environmental samples. This research has implications for developing sensitive and selective sensors for monitoring trichlorophenols in various matrices (Naranjo-Rodríguez et al., 2003).

Molecular Imprinting for Environmental Analysis

Molecularly imprinted polymers (MIPs) specific for 2,4,6-trichlorophenol have been developed for micro-solid phase extraction of phenolic compounds from environmental water samples. This application is pivotal for environmental monitoring, allowing selective preconcentration and analysis of phenolic pollutants (Feng, Zhao, & Lin, 2009).

Synergy in Advanced Oxidation Processes

Advanced oxidation processes like sonolysis and photocatalysis have been combined for the degradation of chlorinated aromatic compounds, including 2,4-dichlorophenoxy acetic acid. This synergistic approach enhances the mineralization and degradation efficiency, important for environmental cleanup strategies (Peller, Wiest, & Kamat, 2003).

Catalytic Applications

2,4,6-Trichlorophenyl formate has been identified as a highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation reactions. This application is significant in synthetic organic chemistry, offering an alternative to gaseous CO for producing carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2012).

properties

IUPAC Name

2-(2,4,6-trichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVZSZLZMZBHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988884
Record name (2,4,6-Trichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,6-Trichlorophenyl)acetic acid

CAS RN

69178-44-5
Record name Benzeneacetic acid, 2,?,?-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2,4,6-Trichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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